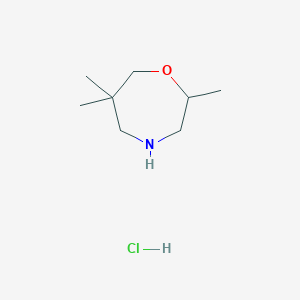

2,6,6-Trimethyl-1,4-oxazepane hydrochloride

Description

2,6,6-Trimethyl-1,4-oxazepane hydrochloride is a seven-membered heterocyclic compound containing oxygen at position 1 and nitrogen at position 4, with three methyl substituents at positions 2, 6, and 6. While direct data on this compound is absent in the provided evidence, its structure can be inferred from analogs like 1,4-oxazepane hydrochloride (C₅H₁₂ClNO, MW 137.61 g/mol) . The hydrochloride salt improves solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

2,6,6-trimethyl-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7-4-9-5-8(2,3)6-10-7;/h7,9H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNPLNWMMXIPHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(CO1)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,6,6-Trimethyl-1,4-oxazepane hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with a dihalide, followed by methylation and subsequent hydrochloride salt formation. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity .

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and advanced purification techniques is also common in industrial settings to achieve high purity levels .

Chemical Reactions Analysis

2,6,6-Trimethyl-1,4-oxazepane hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazepane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazepane compounds.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2,6,6-Trimethyl-1,4-oxazepane hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6,6-Trimethyl-1,4-oxazepane hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,4-Oxazepane Derivatives

Structural Modifications and Implications

- Halogenation : Fluorinated analogs (e.g., 6,6-difluoro and 7-difluoromethyl derivatives) exhibit enhanced metabolic stability and binding affinity due to fluorine’s electronegativity .

- Benzannulation : Benzoxazepines (e.g., 2,3,4,5-tetrahydro-1,4-benzoxazepine HCl) offer planar aromatic systems for π-π interactions, advantageous in CNS-targeted drugs .

- Sulfonamide Functionalization : The diazepane sulfonamide derivative demonstrates how heteroatom modifications (e.g., sulfonamide groups) can introduce hydrogen-bonding motifs for target engagement .

Biological Activity

2,6,6-Trimethyl-1,4-oxazepane hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

2,6,6-Trimethyl-1,4-oxazepane hydrochloride is characterized by its oxazepane ring structure, which is known for its ability to interact with various biological targets. The compound's molecular formula is CHClNO, and it possesses unique physicochemical properties that make it suitable for various applications in organic synthesis and medicinal chemistry.

The biological activity of 2,6,6-trimethyl-1,4-oxazepane hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may influence biochemical pathways through:

- Enzyme Inhibition: It can bind to active sites of enzymes, altering their activity.

- Receptor Modulation: The compound may interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.

Further detailed studies are needed to elucidate the exact molecular mechanisms involved in its biological effects.

Antitumor Activity

Recent studies have indicated that compounds similar to 2,6,6-trimethyl-1,4-oxazepane hydrochloride exhibit significant antitumor properties. For instance:

- Inhibition of TDP2: Research has shown that inhibiting Tyrosyl-DNA phosphodiesterase 2 (TDP2) can sensitize cancer cells to topoisomerase II inhibitors. Compounds with similar scaffolds have been identified as potential TDP2 inhibitors .

Neuropharmacological Effects

The compound has been explored for its neuropharmacological properties:

- Monoamine Reuptake Inhibition: Similar oxazepane derivatives have demonstrated monoamine reuptake inhibitory activity, suggesting potential applications in treating depression and anxiety disorders .

Case Studies

Several studies have investigated the biological effects of 2,6,6-trimethyl-1,4-oxazepane hydrochloride and related compounds:

- Anticancer Screening: A screening of a library of compounds revealed that certain derivatives showed promising activity against various cancer cell lines with IC values indicating effective cytotoxicity .

- Neuropharmacological Assessment: In vivo studies have demonstrated the ability of oxazepane derivatives to modulate neurotransmitter levels in animal models, showcasing their potential in treating neuropsychiatric disorders .

Data Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6,6-Trimethyl-1,4-oxazepane hydrochloride, and how do reaction conditions influence product yield?

- Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., amino alcohols or halogenated compounds) under acidic conditions. For example, cyclization of 6-methyl-1,4-oxazepane with hydrochloric acid yields the hydrochloride salt . Key factors include temperature (optimized between 40–80°C), stoichiometric ratios of reactants, and purification via recrystallization or column chromatography. Variations in starting materials (e.g., trifluoromethyl-substituted precursors) can alter reaction pathways and yields .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of 2,6,6-Trimethyl-1,4-oxazepane hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify proton environments and confirm substituent positions (e.g., methyl groups at C2 and C6). Peaks near δ7.4–7.7 in aromatic regions may indicate impurities or side products .

- X-ray Crystallography : Resolves the seven-membered oxazepane ring and stereochemistry. Control experiments (e.g., soaking crystals with Mg(OAc)) validate structural stability under varying conditions .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H] ion at m/z ~193.6 for CHClNO) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of 2,6,6-Trimethyl-1,4-oxazepane hydrochloride, and how do they impact experimental design?

- Methodological Answer :

- Solubility : Enhanced in polar solvents (water, ethanol) due to the hydrochloride salt form. Stability tests under inert atmospheres (N) prevent degradation .

- Hygroscopicity : Requires desiccated storage to avoid moisture absorption, which may alter reactivity in synthetic applications .

Advanced Research Questions

Q. What molecular targets and mechanisms underlie the potential neuropharmacological activity of 2,6,6-Trimethyl-1,4-oxazepane hydrochloride?

- Methodological Answer :

- GABA Receptor Modulation : Structural analogs (e.g., benzodiazepine-like derivatives) suggest interaction with GABA receptors, validated via electrophysiological assays or radioligand binding studies .

- Monoamine Reuptake Inhibition : Competitive binding assays (e.g., serotonin/norepinephrine transporters) assess affinity. Fluorinated analogs (e.g., trifluoromethyl groups) enhance lipophilicity and blood-brain barrier penetration .

- In Vivo Models : Behavioral tests (e.g., elevated plus maze for anxiolytic activity) correlate dose-response relationships .

Q. How should researchers address discrepancies in biological activity data observed across different studies of 2,6,6-Trimethyl-1,4-oxazepane derivatives?

- Methodological Answer :

- Systematic Validation : Replicate experiments under standardized conditions (e.g., pH, temperature) to isolate variables. Control for enantiomeric purity, as stereochemistry significantly impacts receptor binding .

- Cross-Technique Correlation : Combine in vitro (e.g., enzyme inhibition) and in vivo (e.g., pharmacokinetic profiling) data to resolve contradictions. For example, poor solubility in aqueous buffers may explain reduced in vitro efficacy despite promising cellular data .

Q. What strategies are recommended for investigating the stereochemical effects of 2,6,6-Trimethyl-1,4-oxazepane hydrochloride in receptor binding studies?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers. Compare binding affinities (e.g., values) between (R)- and (S)-forms using radiolabeled ligands .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict enantiomer-specific interactions with target receptors. Validate with mutagenesis studies to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.